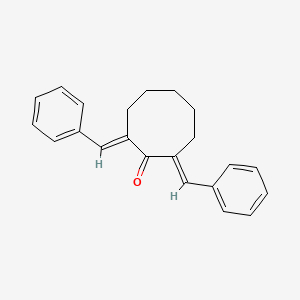

2,8-Dibenzylidenecyclooctanone

Beschreibung

2,8-Dibenzylidenecyclooctanone is a cyclic ketone derivative featuring two benzylidene (C₆H₅–CH=) substituents at the 2- and 8-positions of an eight-membered cyclooctanone ring. This compound is notable for its synthetic utility in generating stereoisomeric derivatives through hydrogenation and isomerization. For instance, catalytic hydrogenation (10% Pd/C in ethyl acetate) of 2,8-dibenzylidenecyclooctanone yields trans-2,8-dibenzylcyclooctanone, a saturated analog with benzyl groups in a trans configuration (melting point: 82–83°C) . Subsequent isomerization using 0.1 M sodium ethoxide in ethanol produces the *cis-2,8-dibenzylcyclooctanone* isomer (melting point: 84–85°C), which is distinct in physical and spectral properties . These transformations highlight the compound’s role in exploring stereochemical outcomes in organic synthesis.

Eigenschaften

CAS-Nummer |

21856-74-6 |

|---|---|

Molekularformel |

C22H22O |

Molekulargewicht |

302.4 g/mol |

IUPAC-Name |

(2E,8E)-2,8-dibenzylidenecyclooctan-1-one |

InChI |

InChI=1S/C22H22O/c23-22-20(16-18-10-4-1-5-11-18)14-8-3-9-15-21(22)17-19-12-6-2-7-13-19/h1-2,4-7,10-13,16-17H,3,8-9,14-15H2/b20-16+,21-17+ |

InChI-Schlüssel |

CYSNTYNRDDKJBV-NWILIBCHSA-N |

Isomerische SMILES |

C1CC/C(=C\C2=CC=CC=C2)/C(=O)/C(=C/C3=CC=CC=C3)/CC1 |

Kanonische SMILES |

C1CCC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)CC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,8-Dibenzylidenecyclooctanone can be synthesized through the alkaline condensation of cyclooctanone with benzaldehyde. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the condensation process. The initial product is a yellow oil, which upon separation and recrystallization from hot methanol, yields white crystals of 2,8-Dibenzylidenecyclooctanone .

Industrial Production Methods: While specific industrial production methods for 2,8-Dibenzylidenecyclooctanone are not extensively documented, the general approach involves large-scale base-catalyzed condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2,8-Dibenzylidenecyclooctanone undergoes various chemical reactions, including:

Substitution: The compound can participate in substitution reactions, particularly involving the benzylidene groups.

Common Reagents and Conditions:

Reduction Reagents: Mixed hydride reagents such as lithium aluminum hydride (LiAlH4) and aluminum chloride (AlCl3) have been used in attempts to reduce 2,8-Dibenzylidenecyclooctanone.

Substitution Reagents: Various nucleophiles can be used to substitute the benzylidene groups under appropriate conditions.

Major Products:

Reduction Products: Reduction attempts often result in the formation of olefins or tautomeric mixtures depending on the method of reaction.

Substitution Products: Substitution reactions yield derivatives with modified benzylidene groups.

Wissenschaftliche Forschungsanwendungen

2,8-Dibenzylidenecyclooctanone has several scientific research applications, including:

Chemistry: It is used as a model compound for studying the properties and reactivity of diarylidene derivatives.

Biology and Medicine: While specific biological and medicinal applications are not extensively documented, compounds with similar structures have been investigated for their potential biological activities.

Industry: The compound’s structural properties make it useful in the development of materials with specific optical and electronic properties.

Wirkmechanismus

The mechanism of action of 2,8-Dibenzylidenecyclooctanone primarily involves its interaction with various chemical reagents. The compound’s reactivity is influenced by the presence of the benzylidene groups, which can participate in various chemical transformations. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Comparison with Other Benzyl-Containing Compounds

While 2,8-dibenzylidenecyclooctanone is primarily a tool for studying stereoselectivity, other benzyl-containing compounds exhibit divergent applications. For example, Benzathine benzylpenicillin (CAS 1538-09-6) incorporates a dibenzylethylenediamine moiety but functions as a long-acting antibiotic salt . Key contrasts include:

- Core Structure: Benzathine benzylpenicillin features a bicyclic β-lactam antibiotic core, whereas 2,8-dibenzylidenecyclooctanone is a monocyclic ketone.

- Function : The former is pharmacologically active, whereas the latter is a synthetic intermediate.

- Benzyl Group Role: In 2,8-dibenzylidenecyclooctanone, benzylidene groups dictate stereochemistry; in Benzathine benzylpenicillin, dibenzylethylenediamine enhances solubility and prolongs drug release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.